Cas no 52131-68-7 (Benzenamine, 2-(2-imino-4-phenyl-3(2H)-thiazolyl)-5-methyl-)
52131-68-7 structure
Product Name:Benzenamine, 2-(2-imino-4-phenyl-3(2H)-thiazolyl)-5-methyl-
CAS-nummer:52131-68-7
MF:C16H15N3S
MW:281.375401735306
CID:360496
PubChem ID:12649020
Update Time:2025-04-19
Benzenamine, 2-(2-imino-4-phenyl-3(2H)-thiazolyl)-5-methyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 2-(2-imino-4-phenyl-3(2H)-thiazolyl)-5-methyl-
- 2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-5-methylaniline
- DTXSID20505668
- 52131-68-7
- 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methylaniline
-
- Inchi: 1S/C16H15N3S/c1-11-7-8-14(13(17)9-11)19-15(10-20-16(19)18)12-5-3-2-4-6-12/h2-10,18H,17H2,1H3
- InChI-sleutel: BANMTWGBILZRKM-UHFFFAOYSA-N
- LACHT: S1C=C(C2C=CC=CC=2)N(C1=N)C1C=CC(C)=CC=1N
Berekende eigenschappen
- Exacte massa: 281.09885
- Monoisotopische massa: 281.09866866g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 401
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.4
- Topologisch pooloppervlak: 78.4Ų
Experimentele eigenschappen
- PSA: 53.11
Benzenamine, 2-(2-imino-4-phenyl-3(2H)-thiazolyl)-5-methyl- Gerelateerde literatuur
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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